Big dynorphin

Kappa-Opioid Receptor G Protein Activation Signal Transduction

Standard dynorphin A or B cannot substitute for Big dynorphin due to divergent KOR efficacy, NMDA receptor modulation, and plasma stability. For assays requiring maximal G protein activation or studies of glutamatergic/ASIC1a pathways, this 32-mer is the validated tool. - Superior KOR potency: Greater [35S]GTPγS signal window vs. Dyn A/B - Dual pharmacology: KOR activation + NMDA/ASIC1a modulation - Protease-resistant: Negligible plasma degradation (vs. 40 pmol/min/μL for Dyn A) - Purity ≥95% by HPLC, synthetic powder

Molecular Formula C185H292N58O41
Molecular Weight 3985 g/mol
Cat. No. B10822615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBig dynorphin
Molecular FormulaC185H292N58O41
Molecular Weight3985 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CNC(=O)C(CC8=CC=C(C=C8)O)N
InChIInChI=1S/C185H292N58O41/c1-14-104(12)150(241-164(268)125(57-38-80-210-184(202)203)222-156(260)123(55-36-78-208-182(198)199)226-167(271)131(85-101(6)7)233-168(272)133(87-106-41-18-15-19-42-106)217-145(252)97-213-143(250)95-215-152(256)115(190)86-109-60-64-112(245)65-61-109)177(281)230-128(58-39-81-211-185(204)205)178(282)243-82-40-59-139(243)174(278)229-119(51-28-32-74-188)159(263)231-129(83-99(2)3)165(269)223-118(50-27-31-73-187)158(262)236-136(91-111-94-212-116-48-25-24-47-114(111)116)171(275)238-138(93-147(254)255)173(277)237-137(92-142(193)249)172(276)228-126(68-70-140(191)247)161(265)219-117(49-26-30-72-186)154(258)221-124(56-37-79-209-183(200)201)160(264)234-132(90-110-62-66-113(246)67-63-110)153(257)216-96-144(251)214-98-146(253)218-134(88-107-43-20-16-21-44-107)169(273)232-130(84-100(4)5)166(270)225-122(54-35-77-207-181(196)197)155(259)220-121(53-34-76-206-180(194)195)157(261)227-127(69-71-141(192)248)162(266)235-135(89-108-45-22-17-23-46-108)170(274)224-120(52-29-33-75-189)163(267)239-148(102(8)9)175(279)240-149(103(10)11)176(280)242-151(105(13)244)179(283)284/h15-25,41-48,60-67,94,99-105,115,117-139,148-151,212,244-246H,14,26-40,49-59,68-93,95-98,186-190H2,1-13H3,(H2,191,247)(H2,192,248)(H2,193,249)(H,213,250)(H,214,251)(H,215,256)(H,216,257)(H,217,252)(H,218,253)(H,219,265)(H,220,259)(H,221,258)(H,222,260)(H,223,269)(H,224,274)(H,225,270)(H,226,271)(H,227,261)(H,228,276)(H,229,278)(H,230,281)(H,231,263)(H,232,273)(H,233,272)(H,234,264)(H,235,266)(H,236,262)(H,237,277)(H,238,275)(H,239,267)(H,240,279)(H,241,268)(H,242,280)(H,254,255)(H,283,284)(H4,194,195,206)(H4,196,197,207)(H4,198,199,208)(H4,200,201,209)(H4,202,203,210)(H4,204,205,211)/t104-,105+,115-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,148-,149-,150-,151-/m0/s1
InChIKeyVPZXNPNLCOYTOT-MBGMINRZSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Big Dynorphin for Procurement: Chemical Identity and Basic Characteristics


Big dynorphin (Big Dyn) is an endogenous 32-amino acid neuropeptide derived from the pre-prodynorphin precursor, encompassing the full sequences of both dynorphin A and dynorphin B [1]. It is characterized by its high basicity and abundant expression in the central nervous system, including the cerebral cortex, hippocampus, and amygdala [2]. The peptide has a molecular weight of approximately 3984.68 Da and is available as a synthetic powder with typical HPLC purity of ≥95% [3]. Big dynorphin serves as an endogenous ligand for the kappa-opioid receptor (KOR) and also exhibits non-opioid activity through modulation of the NMDA receptor and acid-sensing ion channel 1a (ASIC1a) [4][5].

Endogenous neuropeptide targeting KOR, NMDA receptor, and ASIC1a

High-purity synthetic powder for reproducible CNS signaling research

Covers both opioid and non-opioid pharmacology in a single probe

Why Big Dynorphin Cannot Be Substituted by Dynorphin A or Dynorphin B in Critical Assays


Generic substitution among dynorphin peptides is scientifically invalid due to fundamentally divergent pharmacological profiles and functional outcomes. While big dynorphin, dynorphin A, and dynorphin B all derive from the same precursor protein, they exhibit distinct receptor selectivity, signaling efficacy, metabolic stability, and behavioral pharmacology [1]. Big dynorphin uniquely combines the sequences of both dynorphin A and B, resulting in a peptide that activates G proteins through KOR with significantly greater potency and efficacy than either fragment [2]. Furthermore, big dynorphin produces NMDA receptor-mediated effects on memory, locomotion, and anxiety that are absent in dynorphin A and B [3]. In terms of stability, big dynorphin is virtually not metabolized by plasma proteases, in stark contrast to the rapid degradation of dynorphin A [4]. These non-interchangeable properties directly impact experimental reproducibility and data interpretation, making big dynorphin a distinct and irreplaceable research tool for studies where these specific attributes are required.

Receptor mechanism
NMDA-mediated memory and anxiolytic effects
Primarily KOR-mediated analgesia (Dyn A/B)
Selectivity profile
Broader interaction across KOR, MOR, DOR, ORL1
Higher KOR selectivity (Dyn A); low selectivity (Dyn B)
Plasma stability
Virtually not metabolized by plasma proteases
Rapidly degraded (Dyn A); stable (Dyn B)

Quantitative Comparative Evidence for Big Dynorphin vs. Dynorphin A and B


Superior G Protein Activation Potency and Efficacy at Human Kappa-Opioid Receptor (hKOR)

Big dynorphin activates G proteins through hKOR with significantly greater potency, efficacy, and selectivity compared to dynorphin A and dynorphin B [1]. In a direct comparative study, big dynorphin demonstrated a rank order of potency for G protein activation that was superior to both dynorphin A and B, with no correlation observed between binding affinity and functional potency [2].

G protein activation at hKOR
Head-to-head
Rank order: Big Dynorphin > Dynorphin A > Dynorphin B (human KOR)
Reported functional potency context for KOR signaling
Exact EC50 not reported; based on [35S]GTPγS binding
Kappa-Opioid Receptor G Protein Activation Signal Transduction

Distinct Receptor Selectivity Profile: hKOR vs. hMOR/hDOR/hORL1

Big dynorphin and dynorphin A exhibit different selectivity profiles for human opioid receptors [1]. While both peptides bind hKOR with similar high affinity (higher than dynorphin B), dynorphin A is more selective for hKOR over hMOR, hDOR, and hORL1 than big dynorphin [2]. This indicates that big dynorphin has a broader receptor interaction profile compared to the more KOR-selective dynorphin A.

Opioid receptor selectivity
Head-to-head
hKOR selectivity rank: Dyn A > Big Dyn > Dyn B; Big Dyn shows broader receptor interaction
Receptor selectivity context may affect assay interpretation
Exact Ki ratios not specified; recombinant human receptors
Opioid Receptor Selectivity KOR MOR DOR

Unique NMDA Receptor-Mediated Behavioral Profile Not Shared by Dynorphin A or B

In a direct comparative study in mice, big dynorphin (2.5 nmol i.c.v.) produced memory enhancement in the passive avoidance test, increased locomotor activity, and anxiolytic-like effects, all of which were blocked by the NMDA receptor antagonist MK-801 (0.1 mg/kg) [1]. In contrast, dynorphin A (0.005 nmol) and dynorphin B (0.7 nmol) effects in the same test were blocked by the kappa-opioid antagonist nor-binaltorphimine (6 mg/kg), indicating a distinct mechanism of action [2]. Furthermore, dynorphins A and B produced analgesia in the hot-plate test, whereas big dynorphin did not [3].

Behavioral pharmacology
Head-to-head
Big Dyn: NMDA-mediated memory/anxiolytic effects; Dyn A/B: KOR-mediated analgesia
Non-opioid behavioral profile distinct from fragments
i.c.v. in mice; MK-801/nor-BNI reversal
NMDA Receptor Behavioral Pharmacology Memory Anxiety

Differential Plasma Stability: Big Dynorphin Resists Proteolysis Unlike Dynorphin A

In human plasma, big dynorphin was found to be virtually not metabolized by plasma proteases under the same experimental conditions where dynorphin A was rapidly converted to Leu-enkephalin-Arg6 at an estimated rate of 40 pmol/min/μl plasma [1]. Dynorphin B and alpha-neoendorphin were also stable. This indicates that big dynorphin possesses significantly greater resistance to proteolytic degradation in plasma compared to dynorphin A, a critical consideration for in vivo studies or assays involving biological fluids [2].

Plasma stability
Reported
Dyn A degradation: 40 pmol/min/μL plasma; Big Dynorphin stable
Plasma stability context supports in vivo study design
Human plasma ex vivo; HPLC/MS analysis
Peptide Stability Plasma Proteases Pharmacokinetics

Potentiation of Acid-Sensing Ion Channel 1a (ASIC1a) at Nanomolar Concentrations

Big dynorphin directly interacts with the extracellular domain of ASIC1a to shift the pH dependence of steady-state desensitization, thereby enhancing channel activity at nanomolar concentrations [1]. This effect is subunit-specific (most effective on homomeric ASIC1a channels) and is independent of opioid or bradykinin receptor activation [2]. While dynorphin A has also been shown to modulate ASIC1a, big dynorphin's efficacy in this context is documented as a distinct property. No direct comparative data between big dynorphin and other dynorphins for ASIC1a modulation were found in the provided sources, so this is presented as a specific attribute of big dynorphin relevant to studies of ASIC1a.

ASIC1a channel modulation
Reported
Nanomolar potentiation; shifts pH dependence of desensitization
Reported ASIC1a modulation context; opioid-independent
Homomeric ASIC1a channels; electrophysiology
ASIC1a Ion Channel Modulation Acidosis

Optimal Application Scenarios for Big Dynorphin in Research and Drug Discovery


Kappa-Opioid Receptor (KOR) Functional Assays Requiring Maximal G Protein Activation

Big dynorphin is the preferred ligand for in vitro functional assays measuring G protein activation at the kappa-opioid receptor, such as [35S]GTPγS binding, due to its superior potency and efficacy compared to dynorphin A and B [1]. Researchers seeking to elicit the strongest possible KOR-mediated G protein response should use big dynorphin to ensure maximal signal window and assay sensitivity.

In Vivo Studies of NMDA Receptor-Mediated Behavior, Memory, and Anxiety

For preclinical behavioral studies investigating NMDA receptor-dependent processes, including memory enhancement, locomotor activity, and anxiolytic-like effects, big dynorphin is the essential tool. Its unique, non-opioid, NMDA receptor-mediated pharmacological profile is not replicated by dynorphin A or B, which act primarily through KOR in similar assays [1]. Researchers studying the intersection of dynorphin peptides and glutamatergic transmission should procure big dynorphin specifically for these investigations.

Experiments Requiring Stable Peptide Exposure in Plasma or Biological Fluids

In experimental designs involving plasma incubation, ex vivo blood stability assays, or in vivo administration where peptide degradation is a concern, big dynorphin offers a distinct advantage over dynorphin A. Its near-complete resistance to plasma proteases, in contrast to the rapid degradation of dynorphin A (40 pmol/min/μl), makes it a more reliable and reproducible reagent for such studies [1]. This stability can reduce variability and potentially lower the required effective dose.

Investigations of Non-Opioid Receptor Targets: ASIC1a Channel Modulation

Big dynorphin serves as a valuable pharmacological probe for studying acid-sensing ion channel 1a (ASIC1a) modulation. Its ability to potentiate ASIC1a activity at nanomolar concentrations, independent of opioid receptor activation, provides a specific tool for dissecting ASIC1a-mediated processes in acidosis, pain, and neurodegeneration [1]. Researchers interested in ASIC1a pharmacology should consider big dynorphin for its documented direct modulatory effect on this channel.

Application
Selection Property
Validation Focus
KOR G protein signaling studies
Reported functional potency rank (Big Dyn > Dyn A/B)
KOR G protein activation endpoint context
NMDA receptor-mediated behavioral studies
Non-opioid, NMDA-dependent behavioral profile
Memory and anxiety model endpoints
Plasma stability and in vivo exposure studies
Resistance to plasma proteolysis
Peptide stability and exposure-model review
ASIC1a channel modulation studies
Nanomolar ASIC1a potentiation, opioid-independent
Acidosis-related signaling endpoint context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

61 linked technical documents
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